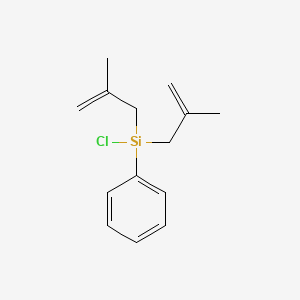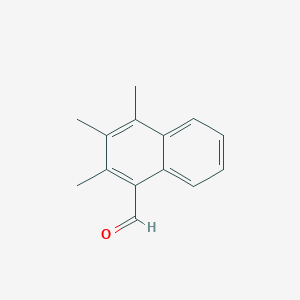
2,3,4-Trimethyl-1-naphthaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethyl-1-naphthaldehyde is an organic compound belonging to the class of aromatic aldehydes It is characterized by a naphthalene ring substituted with three methyl groups at positions 2, 3, and 4, and an aldehyde group at position 1
準備方法
Synthetic Routes and Reaction Conditions
2,3,4-Trimethyl-1-naphthaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,4-trimethylnaphthalene with a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3,4-Trimethyl-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2,3,4-Trimethyl-1-naphthoic acid.
Reduction: 2,3,4-Trimethyl-1-naphthylmethanol.
Substitution: 2,3,4-Trimethyl-1-nitronaphthalene or 2,3,4-Trimethyl-1-bromonaphthalene.
科学的研究の応用
2,3,4-Trimethyl-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,3,4-Trimethyl-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
類似化合物との比較
Similar Compounds
1-Naphthaldehyde: Lacks the methyl substitutions, resulting in different reactivity and properties.
2,3,4-Trimethylbenzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different chemical behavior.
2,3,4-Trimethyl-1-naphthoic acid: The oxidized form of 2,3,4-Trimethyl-1-naphthaldehyde, with different chemical and physical properties.
Uniqueness
This compound is unique due to the specific arrangement of methyl groups and the aldehyde functional group on the naphthalene ring
特性
分子式 |
C14H14O |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
2,3,4-trimethylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O/c1-9-10(2)12-6-4-5-7-13(12)14(8-15)11(9)3/h4-8H,1-3H3 |
InChIキー |
VJORDTXWFUEMGY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C(=C1C)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


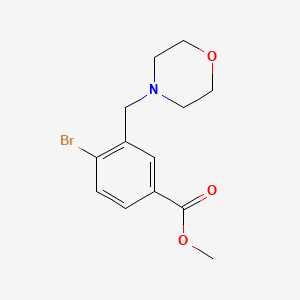


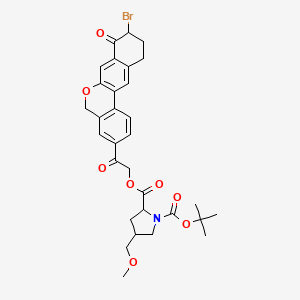
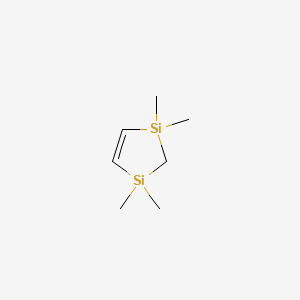
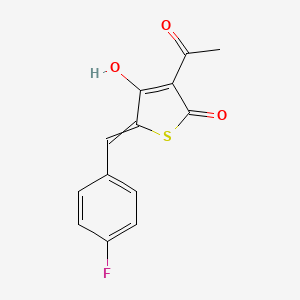
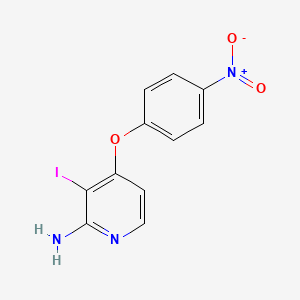
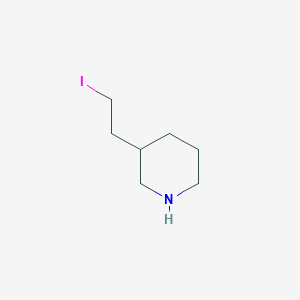
![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)


![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
